

Application Notes and Protocols for AP1867-Derivative-Mediated Control of CRISPR Experiments

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Compound of Interest

Compound Name: AP1867-2-(carboxymethoxy)

CAS No.: 2230613-03-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing AP1867-based chemical inducers of dimerization (CIDs) to achieve precise temporal control over CRISPR-Cas9 activity. The primary focus is on the Degradable Tag (dTAG) system, which employs molecules incorporating an AP1867 derivative, such as **AP1867-2-(carboxymethoxy)**, to induce the targeted and rapid degradation of Cas9 protein. This approach is critical for minimizing off-target effects and fine-tuning genome editing outcomes.[1][2]

Introduction to Chemically Inducible CRISPR Systems

The CRISPR-Cas9 system has revolutionized genome editing; however, uncontrolled, continuous Cas9 activity can lead to significant off-target mutations and cellular toxicity.[3][4] To address this, chemically inducible systems have been developed to provide external control over the timing and duration of nuclease activity. One robust method utilizes chemical inducers of dimerization (CIDs) to control protein function post-translationally.[3]

The system described here is based on the highly specific interaction between a mutant FK506-binding protein 12 (FKBP12F36V) and a synthetic ligand, AP1867, or its derivatives. This interaction can be leveraged in two primary ways for CRISPR applications:

- Inducible Activation (Split-Cas9): Cas9 is split into two inactive fragments, each fused to a dimerization domain (e.g., FKBP12F36V and FRB). The addition of a CID like rapamycin or a related molecule brings the fragments together, reconstituting a functional Cas9 enzyme and initiating gene editing.[5][6]
- Inducible Degradation (dTAG System): The Cas9 protein is fused to the FKBP12F36V tag. A dTAG molecule, which is a heterodimeric compound containing an AP1867 moiety (like **AP1867-2-(carboxymethoxy)**) linked to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), is introduced.[7] This dTAG molecule acts as a bridge, bringing the FKBP12F36V-Cas9 protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This effectively terminates Cas9 activity.

Controlling Cas9 longevity with the dTAG system allows researchers to create a finite window of nuclease activity, which has been shown to significantly improve the specificity of genome editing by reducing off-target cleavage.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular mechanism of the dTAG system and the general workflow for its application in a CRISPR experiment.



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Caption: dTAG-mediated ubiquitination and degradation of Cas9.



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Caption: Experimental workflow for inducible Cas₉ degradation.



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Caption: Logical overview of CID applications in CRISPR.

Experimental Protocols

Protocol 1: Inducible Degradation of Cas9 using the dTAG System

This protocol outlines the steps to quantify the dose- and time-dependent degradation of FKBP12F36V-Cas9 and its effect on genome editing efficiency.

Materials:

- HEK293T cells stably expressing FKBP12F36V-tagged SpCas9.
- gRNA expression plasmid targeting a specific locus (e.g., EMX1).
- Lipofectamine 3000 or other suitable transfection reagent.[1]
- dTAG molecule (e.g., dTAG-47, which incorporates an AP1867 derivative).[1]
- DMSO (for stock solution).
- Cell culture medium, PBS, and other standard cell culture reagents.
- Reagents for genomic DNA extraction, PCR, T7 Endonuclease I (T7E1) assay, and Western blotting.

Methodology:

- Cell Seeding:
 - Seed HEK293T cells stably expressing FKBP12F36V-Cas9 in 24-well plates at a density of 1×10^5 cells per well, 24 hours prior to transfection.
- Transfection:
 - Transfect the cells with the gRNA plasmid (e.g., 250 ng per well) using Lipofectamine 3000 according to the manufacturer's protocol.[1] This initiates the expression of the gRNA, allowing the pre-existing Cas9 to form an active RNP complex and begin editing.
- dTAG Molecule Treatment (Dose-Response):

- Prepare a 10 mM stock solution of the dTAG molecule in DMSO. Further dilute in cell culture medium to create a range of working concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 μ M).
- At a fixed time point after transfection (e.g., 6 hours), replace the medium in the wells with medium containing the different concentrations of the dTAG molecule. Include a DMSO-only control.
- Incubate the cells for a fixed duration (e.g., 48 hours).
- dTAG Molecule Treatment (Time-Course):
 - At different time points after transfection (e.g., 0, 6, 12, 24, 48 hours), add a fixed, effective concentration of the dTAG molecule (e.g., 100 nM) to the respective wells.[\[1\]](#)
 - Harvest all cells at a final time point (e.g., 72 hours post-transfection).
- Sample Harvesting and Analysis:
 - For Genome Editing Analysis:
 - Harvest cells from each well and extract genomic DNA.
 - Amplify the target locus using PCR.
 - Perform a T7E1 assay or Sanger sequencing with TIDE/ICE analysis to quantify the percentage of insertions/deletions (indels).
 - For Protein Degradation Analysis:
 - Lyse cells and prepare protein lysates.
 - Perform a Western blot using an antibody against Cas9 to visualize its degradation. Use an antibody for a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.

Quantitative Data Presentation

The following tables present example data from experiments using a dTAG system to control Cas9 activity.

Table 1: Dose-Response Effect of dTAG Molecule on Cas9 Levels and On-Target Editing

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Table 2: Time-Course of dTAG Addition on On- and Off-Target Editing

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